molecular formula C12H18N2O3S2 B2680950 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2415530-75-3

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2680950
CAS No.: 2415530-75-3
M. Wt: 302.41
InChI Key: HUKIARXVBJRXTO-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a hydroxy group, a dithiepan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through the reaction of a suitable diol with a sulfur source under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective oxidation of the dithiepan ring.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate amide and a nitrile under basic conditions.

    Coupling of the Rings: The final step involves coupling the dithiepan and oxazole rings through a nucleophilic substitution reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The dithiepan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced oxazole derivative.

    Substitution: Formation of substituted dithiepan derivatives.

Scientific Research Applications

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the oxazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The dithiepan ring can provide additional steric and electronic effects that enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(3-thienyl)acetamide: Similar structure but with a thienyl group instead of an oxazole ring.

    N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of both the dithiepan and oxazole rings, which provide a distinct combination of steric and electronic properties. This uniqueness can lead to specific interactions with molecular targets that are not achievable with similar compounds.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-8-10(9(2)17-14-8)11(15)13-5-12(16)6-18-3-4-19-7-12/h16H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKIARXVBJRXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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